AZD5069 is a synthetic small molecule designed and developed as a selective antagonist for the C-X-C chemokine receptor 2 (CXCR2) [, ]. It exhibits high affinity for the human CXCR2 receptor and demonstrates greater than 100-fold selectivity over the related CXCR1 receptor [, ]. As a research tool, AZD5069 has been instrumental in investigating the role of CXCR2 in various inflammatory and oncological models.
AZD-5069 is a potent and selective small-molecule antagonist of the chemokine receptor CXCR2, which plays a significant role in mediating neutrophil migration and inflammation. Originally developed by AstraZeneca, AZD-5069 has garnered attention for its potential therapeutic applications in conditions characterized by excessive neutrophilic inflammation, such as chronic obstructive pulmonary disease and various cancers. The compound is recognized for its ability to inhibit the binding of chemokines like CXCL8 to CXCR2, thereby modulating inflammatory responses.
AZD-5069 was developed as part of a research initiative aimed at targeting chemokine receptors to manage inflammatory diseases. The compound has undergone various phases of clinical trials, demonstrating safety and efficacy in human subjects suffering from chronic obstructive pulmonary disease and advanced malignancies . It is commercially available under the CAS number 878385-84-3 and can be sourced from various chemical suppliers, including MedChemExpress and MedKoo Biosciences .
AZD-5069 is classified as a CXCR2 antagonist, specifically targeting the CXC chemokine receptor 2. This classification places it among other small-molecule inhibitors designed to interfere with chemokine signaling pathways involved in inflammatory processes.
The synthesis of AZD-5069 involves several key steps that focus on constructing its unique molecular framework. The compound is synthesized through a multi-step process that includes:
The synthesis has been optimized to ensure high yields and purity, with particular attention paid to reaction conditions such as temperature, solvent choice, and reaction time. These parameters are crucial for achieving the desired pharmacological properties.
AZD-5069 has a complex molecular structure characterized by a pyrimidine ring system substituted with various functional groups. The structural formula can be represented as follows:
Key structural data include:
AZD-5069 primarily functions through its interaction with CXCR2, inhibiting its activation by endogenous ligands such as CXCL8. This blockade prevents downstream signaling pathways that lead to neutrophil chemotaxis and activation.
The binding affinity of AZD-5069 for CXCR2 has been quantified using radiolabeled ligand binding assays, showing a pIC50 value of approximately 9.1, indicating high potency . Additionally, AZD-5069 exhibits slowly reversible antagonism characteristics, which means that its effects can persist even after the compound is removed from circulation.
AZD-5069 exerts its pharmacological effects by selectively binding to CXCR2 and inhibiting its interaction with chemokines. This action disrupts the signaling cascade responsible for neutrophil migration to sites of inflammation.
Studies have demonstrated that treatment with AZD-5069 significantly reduces neutrophil counts in animal models of lung inflammation, supporting its potential therapeutic use in human diseases characterized by excessive neutrophilic activity .
AZD-5069 is typically described as a white to off-white solid at room temperature. Its solubility profile indicates good solubility in organic solvents like dimethyl sulfoxide but limited solubility in water.
Key chemical properties include:
Relevant data from stability studies indicate that AZD-5069 maintains its integrity over extended periods when stored appropriately .
AZD-5069 has significant potential in scientific research and clinical applications:
CXCR2, a G protein-coupled receptor, is the primary mediator of neutrophil recruitment to inflammatory sites. It binds ELR⁺ CXC chemokines (CXCL1, CXCL2, CXCL3, CXCL5, CXCL6, CXCL7, CXCL8), which trigger cytosolic calcium flux, CD11b upregulation, and chemotaxis. In chronic respiratory diseases like COPD and severe asthma, sustained CXCR2 activation causes pathological neutrophil infiltration into lung tissue, correlating with decreased lung function (FEV₁) and tissue destruction via neutrophil-derived proteases [1] [7]. The receptor’s allosteric binding site, located intracellularly, allows small-molecule antagonists to inhibit chemokine binding non-competitively [1].
Table 1: Key CXCR2 Ligands and Their Functions
Ligand | Primary Source | Biological Function |
---|---|---|
CXCL8 (IL-8) | Macrophages, Epithelial cells | Neutrophil chemotaxis, Angiogenesis |
CXCL1 (GRO-α) | Neutrophils, Endothelium | Neutrophil bone marrow mobilization |
CXCL5 (ENA-78) | Alveolar epithelium | Airway neutrophilia in COPD |
CXCL6 (GCP-2) | Fibroblasts, Endothelium | Neutrophil activation in severe asthma |
In respiratory disorders, CXCR2 antagonism reduces neutrophilic inflammation without compromising host defense. Clinical studies show that blocking CXCR2:
Table 2: Therapeutic Applications of CXCR2 Antagonism
Disease Category | Pathogenic Mechanism | Clinical Evidence |
---|---|---|
COPD | Airway neutrophilia, Mucus hypersecretion | 69% sputum neutrophil reduction (AZD5069) [2] [8] |
Severe Asthma | Neutrophil-mediated inflammation | Reduced exacerbations (navarixin) [1] |
Thyroid Cancer | CXCL8/CXCR2-driven EMT, Migration | AZD5069 inhibits basal migration by 40-60% [3] |
Triple-Negative Breast Cancer | MDSC infiltration, TGF-β signaling | AZD5069 reverses doxorubicin resistance [10] |
AZD5069 (molecular formula: C₁₉H₂₃F₂N₅O₄S₂) is a slowly reversible, competitive antagonist developed by AstraZeneca. Its pharmacological profile includes:
Table 3: Pharmacological Profile of AZD5069
Parameter | Value | Assay System | Implication |
---|---|---|---|
CXCR2 IC₅₀ | 0.79 nM | Radiolabeled CXCL8 binding | High target affinity |
CXCR1 Selectivity | >100-fold | Recombinant receptor binding | Minimized off-target effects |
Plasma Protein Binding | 99% | Equilibrium dialysis | High free fraction for tissue penetration |
Dissociation Half-life | >60 min | HEK293-CXCR2 cells | Sustained receptor occupancy |
In cancer models, AZD5069:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1